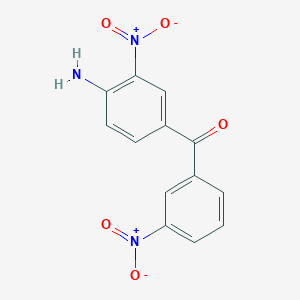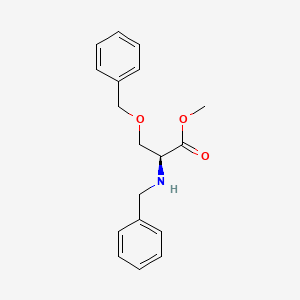
2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-clorofenil)-4-hidroxiquinolina-3-carboxílico es un compuesto heterocíclico que presenta un núcleo de quinolina sustituido con un grupo clorofenilo, un grupo hidroxilo y un grupo ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-clorofenil)-4-hidroxiquinolina-3-carboxílico típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de 2-clorobenzaldehído con derivados de anilina, seguida de ciclización, puede producir la estructura de quinolina deseada .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la selección de solventes, el control de temperatura y el uso de catalizadores son cruciales para escalar el proceso de síntesis. El uso de reactores de flujo continuo también puede mejorar la eficiencia y la escalabilidad de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-clorofenil)-4-hidroxiquinolina-3-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar derivados de quinona.
Reducción: El grupo ácido carboxílico puede reducirse a un alcohol.
Sustitución: El átomo de cloro puede sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: El hidruro de litio y aluminio o el borohidruro de sodio son agentes reductores comunes.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de quinona, alcoholes y compuestos de quinolina sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El ácido 2-(2-clorofenil)-4-hidroxiquinolina-3-carboxílico tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Puede utilizarse en el desarrollo de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-clorofenil)-4-hidroxiquinolina-3-carboxílico implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías involucradas pueden incluir la inhibición de la síntesis de ADN o la interrupción de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-clorofenilacético
- Ácido 2-hidroxifenilacético
- 1-Cloro-7-metilnaftaleno
Singularidad
En comparación con compuestos similares, el ácido 2-(2-clorofenil)-4-hidroxiquinolina-3-carboxílico es único debido a su patrón de sustitución específico en el núcleo de quinolina. Esta estructura única confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C16H10ClNO3 |
|---|---|
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-7-3-1-5-9(11)14-13(16(20)21)15(19)10-6-2-4-8-12(10)18-14/h1-8H,(H,18,19)(H,20,21) |
Clave InChI |
TZNLLVPRKFVCSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CC=C3Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)


![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)

![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)

![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)
